molecular formula C13H12N4O4S B2699085 Methyl 2-(2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamido)benzoate CAS No. 857491-75-9

Methyl 2-(2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamido)benzoate

Cat. No. B2699085
CAS RN: 857491-75-9
M. Wt: 320.32
InChI Key: KXNSGJKSBFWZSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that likely contains a triazinone ring, which is a type of heterocyclic compound . Heterocyclic compounds are widely studied in the field of medicinal chemistry due to their diverse biological activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-component reactions (MCRs), which are synthetic protocols where two or more reactants combine to give a single product . These reactions are known for the production of pharmaceutically active molecules .

Scientific Research Applications

Heterocyclic Compound Synthesis

  • Research by Chau et al. (1997) delves into the synthesis of 1,3,5-triazine derivatives, showcasing a method for transforming 5-aryl- or methyl-3-phenylcarbamoyl-1,3,4-oxadiazol-2(3H)-ones into 1,3,5-triazine-2,4,6-trione derivatives. This process, through acidic hydrolysis and nitrous deamination, facilitates the creation of N-amino and diphenyl-triazine trione derivatives, revealing a novel cyclic transformation pathway for triazine derivatives Chau, Malanda, & Milcent, 1997.

  • Another study by Gabriele et al. (2006) highlights the synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives through a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization process. This method underscores the versatility of certain carbonyl compounds in creating structurally diverse heterocycles, demonstrating significant potential in the synthesis of novel compounds Gabriele et al., 2006.

Biological Activity Exploration

  • Research into the synthesis and characterization of 1,2,4-triazine derivatives by El‐Barbary et al. (2005) focuses on the condensation reactions leading to the creation of chloroacetamido and triazinothiadiazine derivatives. Their work contributes to the broader understanding of the synthetic versatility of 1,2,4-triazines and their potential as scaffolds in medicinal chemistry El‐Barbary, Sakran, El-Madani, & Nielsen, 2005.

  • The study by Schmeyers and Kaupp (2002) on heterocycles from thioureido-acetamides showcases a variety of one-pot cascade reactions. Their research highlights the efficient synthesis of different heterocycles, including imidazo[1,2-c]pyrimidines, from thioureido-acetamides. This exemplifies the strategic use of cascade reactions in creating complex molecules with potential applications in drug discovery Schmeyers & Kaupp, 2002.

Advanced Synthetic Techniques

  • The work by Tsubouchi et al. (1994) on the synthesis of 2-oxaisocephems with thio-substituted methyl groups showcases advanced synthetic techniques leading to compounds with potent antibacterial activities. Their research underscores the importance of structural modification in enhancing the biological efficacy of heterocyclic compounds Tsubouchi, Tsuji, Yasumura, & Ishikawa, 1994.

properties

IUPAC Name

methyl 2-[[2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O4S/c1-21-12(20)8-4-2-3-5-9(8)15-11(19)7-22-13-16-10(18)6-14-17-13/h2-6H,7H2,1H3,(H,15,19)(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNSGJKSBFWZSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamido)benzoate

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